2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both a thiazole and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives can inhibit the aggregation factor of human platelets , act as fibrinogenic receptor antagonists with antithrombotic activity , or serve as new bacterial DNA gyrase B inhibitors .
Biochemical Pathways
For instance, thiazole is a core structural motif in Vitamin B1 (thiamine), which helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
Thiazoles, including 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-defined. Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 2-thiophenecarboxaldehyde with 2-aminothiazole derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as thiophene and thiazole derivatives. The process often includes steps like halogenation, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted thiazoles.
Scientific Research Applications
2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor
Comparison with Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: Shares a similar thiazole structure but differs in the functional groups attached.
2-Acetyl-5-methylthiophene: Contains a thiophene ring but lacks the thiazole moiety.
Thiazolidine derivatives: Similar five-membered ring structure but with different substituents
Uniqueness: 2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid is unique due to its combined thiazole and thiophene rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for drug development and material science applications .
Properties
IUPAC Name |
2-(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-6-7(5-9(12)13)11-10(15-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVZCINETUGVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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